Cas no 240799-82-0 (N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline)
![N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline structure](https://www.kuujia.com/images/noimg.png)
N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline Chemical and Physical Properties
Names and Identifiers
-
- N-[2-(3-METHYL-4-NITRO-5-ISOXAZOLYL)VINYL]-N-[3-(METHYLSULFANYL)PHENYL]AMINE
- N-[2-(3-METHYL-4-NITRO-5-ISOXAZOLYL)VINYL]-3-(METHYLSULFANYL)ANILINE
- N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline
-
- Inchi: InChI=1S/C13H13N3O3S/c1-9-13(16(17)18)12(19-15-9)6-7-14-10-4-3-5-11(8-10)20-2/h3-8,14H,1-2H3/b7-6+
- InChI Key: VJWPFPWLTQYMPD-VOTSOKGWSA-N
- SMILES: Cc1c(c(on1)/C=C/Nc2cccc(c2)SC)[N+](=O)[O-]
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 489.9±45.0 °C at 760 mmHg
- Flash Point: 250.1±28.7 °C
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI69205-5mg |
N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline |
240799-82-0 | >95% | 5mg |
$214.00 | 2024-04-20 | |
abcr | AB578327-500mg |
N-[2-(3-Methyl-4-nitro-5-isoxazolyl)vinyl]-3-(methylsulfanyl)aniline; . |
240799-82-0 | 500mg |
€678.60 | 2024-08-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630758-10mg |
N-(2-(3-methyl-4-nitroisoxazol-5-yl)vinyl)-3-(methylthio)aniline |
240799-82-0 | 98% | 10mg |
¥739 | 2023-04-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630758-1mg |
N-(2-(3-methyl-4-nitroisoxazol-5-yl)vinyl)-3-(methylthio)aniline |
240799-82-0 | 98% | 1mg |
¥428 | 2023-04-06 | |
A2B Chem LLC | AI69205-1g |
N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline |
240799-82-0 | >95% | 1g |
$1295.00 | 2024-04-20 | |
A2B Chem LLC | AI69205-10mg |
N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline |
240799-82-0 | >95% | 10mg |
$240.00 | 2024-04-20 | |
abcr | AB578327-1g |
N-[2-(3-Methyl-4-nitro-5-isoxazolyl)vinyl]-3-(methylsulfanyl)aniline; . |
240799-82-0 | 1g |
€1312.80 | 2024-08-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630758-5mg |
N-(2-(3-methyl-4-nitroisoxazol-5-yl)vinyl)-3-(methylthio)aniline |
240799-82-0 | 98% | 5mg |
¥661 | 2023-04-06 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00850096-1g |
N-[(E)-2-(3-Methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline |
240799-82-0 | 95% | 1g |
¥4193.0 | 2023-03-20 | |
A2B Chem LLC | AI69205-1mg |
N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline |
240799-82-0 | >95% | 1mg |
$201.00 | 2024-04-20 |
N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline Related Literature
-
1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
Additional information on N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline
Recent Advances in the Study of N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline (CAS: 240799-82-0)
N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline (CAS: 240799-82-0) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique nitro-oxazole and methylsulfanyl-aniline moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.
The synthesis of N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline has been optimized to improve yield and purity, as reported in a 2023 study published in the Journal of Medicinal Chemistry. The researchers employed a multi-step synthetic route involving the condensation of 3-methyl-4-nitro-5-formylisoxazole with 3-(methylsulfanyl)aniline, followed by purification via column chromatography. The final product was characterized using NMR spectroscopy and high-resolution mass spectrometry, confirming its structural integrity.
Pharmacological evaluations have revealed that this compound exhibits potent inhibitory activity against several kinase targets, including EGFR and VEGFR2. A recent in vitro study demonstrated IC50 values in the low micromolar range, suggesting its potential as a lead compound for cancer therapy. Additionally, molecular docking studies have provided insights into the binding interactions between N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline and its kinase targets, highlighting the importance of the nitro-oxazole group in forming hydrogen bonds with key amino acid residues in the ATP-binding pocket.
Beyond its kinase inhibitory properties, preliminary studies have explored the compound's anti-inflammatory and antimicrobial activities. A 2024 publication in Bioorganic & Medicinal Chemistry Letters reported that N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline significantly reduced pro-inflammatory cytokine production in macrophage cells, with minimal cytotoxicity. These findings open new avenues for its application in treating inflammatory diseases.
Despite these promising results, challenges remain in the development of N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline as a therapeutic agent. Issues such as solubility, metabolic stability, and potential off-target effects need to be addressed through further structural optimization and in vivo studies. Current research efforts are focused on designing derivatives with improved pharmacokinetic properties while maintaining the compound's biological activity.
In conclusion, N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline represents a versatile scaffold with multiple therapeutic applications. Its unique chemical structure and promising biological activities make it a valuable subject for ongoing research in chemical biology and drug discovery. Future studies should aim to elucidate its full therapeutic potential and address the current limitations to facilitate its transition into clinical development.
240799-82-0 (N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline) Related Products
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 2230780-65-9(IL-17A antagonist 3)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 124-83-4((1R,3S)-Camphoric Acid)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
